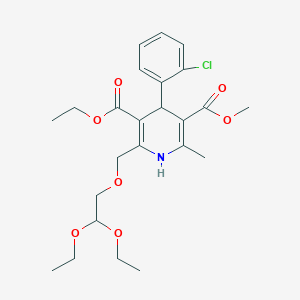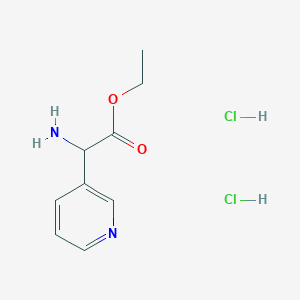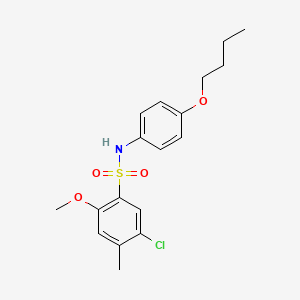
N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring This particular compound is notable for its unique combination of functional groups, which include a butoxyphenyl group, a chloro group, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nucleophilic Substitution: The reaction between N-(4-hydroxyphenyl)acetamide and 1-bromobutane in the presence of a strong base like sodium hydroxide to form N-(4-butoxyphenyl)acetamide.
Chlorination and Methoxylation:
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of the chloro group makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other strong bases are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .
Scientific Research Applications
N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making the compound a potential antibacterial agent . Additionally, the presence of other functional groups can modulate its binding affinity and specificity towards different targets .
Comparison with Similar Compounds
Similar Compounds
N-(4-butoxyphenyl)acetamide: Shares the butoxyphenyl group but lacks the sulfonamide, chloro, and methoxy groups.
4-n-Butoxyphenyl isocyanate: Contains the butoxyphenyl group but differs in the presence of an isocyanate group instead of the sulfonamide.
N-(4-butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine: Similar in having the butoxyphenyl group but contains additional nitro and thiazole groups.
Uniqueness
The presence of the sulfonamide group, in particular, distinguishes it from many other compounds and contributes to its potential as an antibacterial agent .
Properties
Molecular Formula |
C18H22ClNO4S |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-(4-butoxyphenyl)-5-chloro-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H22ClNO4S/c1-4-5-10-24-15-8-6-14(7-9-15)20-25(21,22)18-12-16(19)13(2)11-17(18)23-3/h6-9,11-12,20H,4-5,10H2,1-3H3 |
InChI Key |
GNPRNLNIWHVLAW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


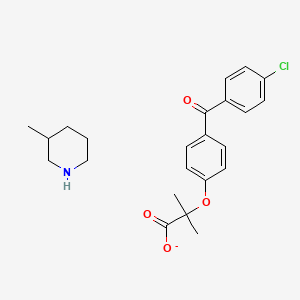
![Exo-3-benzyl-3-azabicyclo[3.1.1]heptan-6-aminedihydrochloride](/img/structure/B15123694.png)
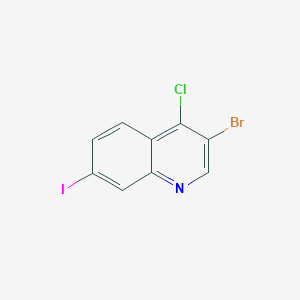
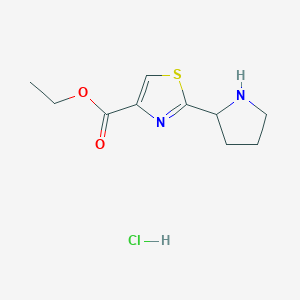
![Bicyclo[3.1.0]hex-3-yl-carbamic acid benzyl ester](/img/structure/B15123719.png)
![Bicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B15123721.png)
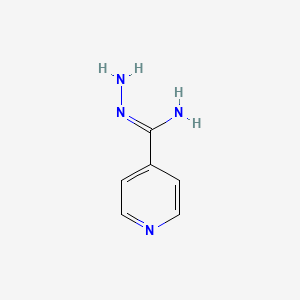
![2-[2-({Bicyclo[2.2.1]heptan-2-yl}amino)ethoxy]ethan-1-ol](/img/structure/B15123728.png)
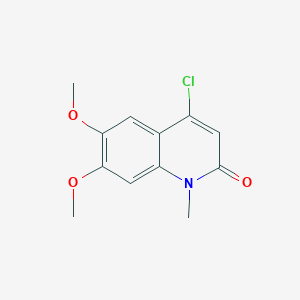
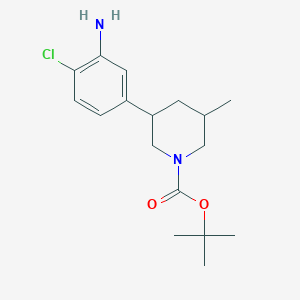
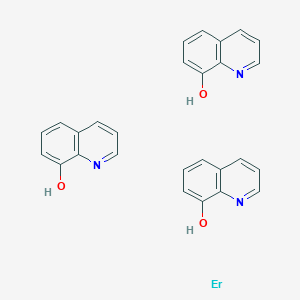
![(1R,2R,4S)-rel-7-azabicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15123772.png)
